molecular formula C12H9ClN2O2S B5861652 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone

1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone

Cat. No. B5861652
M. Wt: 280.73 g/mol
InChI Key: WXBQLZLUOWFRCN-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone, also known as ACTI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACTI is a heterocyclic compound that contains both imidazolidinone and thioxo groups, making it a unique compound with diverse properties.

Mechanism of Action

The mechanism of action of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. It has also been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Moreover, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the prevention of cancer.
Biochemical and Physiological Effects:
1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. Moreover, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to induce oxidative stress in cancer cells, leading to their death. In addition, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is easy to synthesize, and its biological activities can be easily evaluated using various in vitro and in vivo assays. Moreover, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has a low toxicity profile, making it a safe compound for use in lab experiments. However, one of the limitations of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone is its low solubility in water, which can hinder its use in certain assays.

Future Directions

There are several future directions for the study of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone. One of the potential applications of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone is in the treatment of cancer. Further studies are needed to determine the efficacy of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone in various cancer models and to elucidate its mechanism of action. Moreover, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Further studies are needed to determine the safety and efficacy of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone in animal models and clinical trials. In addition, the development of novel analogs of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone with improved properties is an area of future research.

Synthesis Methods

The synthesis of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone can be achieved through a simple and efficient method. The starting materials for the synthesis are 2-chlorobenzaldehyde, thiosemicarbazide, and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as glacial acetic acid, and the product is obtained in good yield. The synthesis of 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone is a one-pot reaction, making it a convenient method for the preparation of this compound.

Scientific Research Applications

1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have a potent antibacterial effect against Gram-positive bacteria. Moreover, 1-acetyl-5-(2-chlorobenzylidene)-2-thioxo-4-imidazolidinone has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

(5E)-1-acetyl-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c1-7(16)15-10(11(17)14-12(15)18)6-8-4-2-3-5-9(8)13/h2-6H,1H3,(H,14,17,18)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBQLZLUOWFRCN-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=CC2=CC=CC=C2Cl)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1/C(=C/C2=CC=CC=C2Cl)/C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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